Boc-asn-osu
CAS No.: 42002-18-6
Cat. No.: VC21541229
Molecular Formula: C13H19N3O7
Molecular Weight: 329.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42002-18-6 |
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Molecular Formula | C13H19N3O7 |
Molecular Weight | 329.31 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Standard InChI | InChI=1S/C13H19N3O7/c1-13(2,3)22-12(21)15-7(6-8(14)17)11(20)23-16-9(18)4-5-10(16)19/h7H,4-6H2,1-3H3,(H2,14,17)(H,15,21) |
Standard InChI Key | OVQPXDHWGIUBIA-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)ON1C(=O)CCC1=O |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)ON1C(=O)CCC1=O |
Chemical Structure and Properties
Boc-Asn-OSu, scientifically known as N-tert-butyloxycarbonyl-L-asparagine N-hydroxysuccinimide ester, is characterized by the following chemical properties:
The compound's structure consists of the amino acid asparagine protected at its α-amino group with a tert-butyloxycarbonyl (Boc) group and activated at its carboxylic function with a N-hydroxysuccinimide (NHS) ester. This dual modification creates a highly reactive yet stable compound that facilitates controlled peptide coupling reactions.
Structural Features
The structure of Boc-Asn-OSu incorporates three key functional components:
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The asparagine residue with its characteristic amide side chain
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The Boc protecting group at the N-terminus, providing temporary protection during synthesis
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The N-hydroxysuccinimide ester, which serves as an excellent leaving group during amide bond formation
Physical Characteristics
Boc-Asn-OSu typically appears as a white crystalline solid. It demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) . Its solubility profile makes it particularly suitable for solution-phase peptide synthesis.
Synthesis Methods
The synthesis of Boc-Asn-OSu involves a straightforward but precisely controlled esterification reaction between N-Boc-L-asparagine and N-hydroxysuccinimide.
Standard Synthesis Protocol
A well-established synthetic route involves:
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Dissolution of N-tert-butyloxycarbonyl-L-asparagine (3.0 g, 12.93 mmol) in 10 mL of anhydrous 1,4-dioxane at 25°C
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Addition of N-hydroxysuccinimide (1.5 g, 12.93 mmol) to the solution
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Cooling the reaction mixture to 0°C
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Slow addition of dicyclohexylcarbodiimide (DCC) (2.67 g, 12.95 mmol) in 3 mL of CH₂Cl₂
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Stirring at 5°C for 15 hours
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Filtration to remove dicyclohexylurea byproduct
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Solvent removal under reduced pressure
This procedure typically yields Boc-Asn-OSu as a white solid with a yield of approximately 73.3%.
Spectroscopic Characterization
The identity and purity of Boc-Asn-OSu can be confirmed using nuclear magnetic resonance spectroscopy:
¹H NMR (400 MHz, DMSO-d₆) δ/ppm:
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1.38 (s, 9H) - Boc methyl groups
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2.61 (m, 2H) - Asparagine β-CH₂
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2.79 (s, 4H) - Succinimide CH₂ groups
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4.74 (m, 1H) - Asparagine α-CH
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7.01 (s, 1H), 7.43 (s, 1H) - Asparagine amide protons
¹³C NMR (100 MHz, DMSO-d₆) δ/ppm:
170.4, 170.3, 167.0, 155.4, 79.2, 49.0, 36.8, 28.6, 25.9 and 25.7
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
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1 mM | 3.0367 mL | 15.1833 mL | 30.3665 mL |
5 mM | 0.6073 mL | 3.0367 mL | 6.0733 mL |
10 mM | 0.3037 mL | 1.5183 mL | 3.0367 mL |
Note: Calculations based on molecular weight of 329.31 g/mol
Applications in Peptide Chemistry
Boc-Asn-OSu serves as a versatile building block in various peptide synthesis applications, particularly where controlled and efficient incorporation of asparagine is required.
Role in Peptide Synthesis Strategies
The compound plays a crucial role in the stepwise elongation of peptide chains, particularly in the N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy. This approach enables peptide synthesis with:
The activated NHS ester facilitates rapid peptide bond formation under mild conditions, eliminating the need for in situ activation with coupling reagents.
Case Study: Atosiban Pentapeptide Synthesis
A significant application of Boc-Asn-OSu is in the synthesis of the key intermediate pentapeptide for Atosiban, a therapeutic peptide used as an oxytocin receptor antagonist. In this synthesis:
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Boc-Asn-ONHS (Boc-Asn-OSu) was used to introduce the asparagine residue
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The reaction with the preceding peptide fragment yielded the Boc-protected tripeptide with 92.1% yield
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After recrystallization from ethyl acetate, a high-purity product was obtained
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This tripeptide was subsequently incorporated into the complete pentapeptide structure
This approach required no chromatographic purification, demonstrating the efficiency and clean reactivity profile of Boc-Asn-OSu.
Advantages in Peptide Coupling
Boc-Asn-OSu offers several advantages over alternative methods for asparagine incorporation:
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Pre-activation eliminates the need for on-resin or in-solution activation
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Reduced risk of side reactions, particularly dehydration of the asparagine side chain
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Consistent coupling yields
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Compatibility with both solution and solid-phase peptide synthesis protocols
Comparative Analysis with Related Compounds
Understanding Boc-Asn-OSu in relation to similar compounds provides valuable context for its proper application.
Comparison with Other Activated Asparagine Derivatives
Table 2: Comparative Properties of Asparagine Derivatives
Compound | Protecting Group | Activation Method | Key Advantages | Primary Applications |
---|---|---|---|---|
Boc-Asn-OSu | Boc (acid-labile) | NHS ester | High reactivity, crystalline solid | Solution-phase synthesis, stepwise elongation |
Fmoc-Asn-OSu | Fmoc (base-labile) | NHS ester | Orthogonal to Boc chemistry | Solid-phase peptide synthesis |
Boc-Asn-OBt | Boc (acid-labile) | Benzotriazole ester | Lower cost, alternative activation | General peptide synthesis |
Z-Asn-OSu | Z (H₂/Pd-labile) | NHS ester | Orthogonal to Boc and Fmoc | Specialized orthogonal protection strategies |
This comparison highlights the unique position of Boc-Asn-OSu in the spectrum of available asparagine building blocks, with its particular value in acid-labile protection strategies.
Structure-Reactivity Relationships
The reactivity of Boc-Asn-OSu is largely determined by:
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The electron-withdrawing effect of the NHS group, which enhances the electrophilicity of the carbonyl carbon
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The steric protection provided by the Boc group, which prevents unwanted side reactions
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The presence of the asparagine side chain amide, which requires consideration to prevent dehydration
These structural features collectively contribute to the compound's favorable balance of reactivity and stability.
Research Findings and Recent Developments
Recent research has expanded our understanding of Boc-Asn-OSu's applications and optimization.
Optimized Synthetic Approaches
Research has focused on improving the synthesis of Boc-Asn-OSu, with particular attention to:
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Alternative coupling reagents to DCC, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), which produces water-soluble urea byproducts for easier removal
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Greener solvent systems to replace dichloromethane
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Scale-up protocols for industrial production
Applications in Complex Peptide Synthesis
The utility of Boc-Asn-OSu extends beyond simple peptides to complex structures:
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Cyclic peptides, where controlled incorporation of asparagine residues is critical
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Peptide-drug conjugates, where clean chemistry is essential
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Peptide libraries, where consistent coupling efficiency across multiple synthesis sites is required
Future Directions
Emerging research directions involving Boc-Asn-OSu include:
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Development of solid-supported Boc-Asn-OSu for simplified handling
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Microwave-assisted coupling protocols to enhance reaction rates
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Integration into automated peptide synthesizers for consistent results
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Application in flow chemistry for continuous peptide synthesis
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